REACTION_CXSMILES
|
C([O:3][C:4](=[O:22])[C:5]([NH:7][C:8]1[CH:13]=[C:12]([N:14]2[CH2:19][CH2:18][O:17][CH2:16][CH2:15]2)[CH:11]=[CH:10][C:9]=1[O:20][CH3:21])=O)C.P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:24]>C1(C)C(C)=CC=CC=1>[CH3:21][O:20][C:9]1[CH:10]=[CH:11][C:12]([N:14]2[CH2:19][CH2:18][O:17][CH2:16][CH2:15]2)=[CH:13][C:8]=1[NH:7][C:5](=[S:24])[C:4]([OH:3])=[O:22]
|
Name
|
N-(2-methoxy-5-morpholin-4-yl-phenyl)-oxalamic acid ethyl ester
|
Quantity
|
33.9 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(=O)NC1=C(C=CC(=C1)N1CCOCC1)OC)=O
|
Name
|
|
Quantity
|
8.8 g
|
Type
|
reactant
|
Smiles
|
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 5 hours
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted 7 times with 100 ml 1N NaOH
|
Type
|
WASH
|
Details
|
The aqueous phase was washed twice with 100 ml toluene
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
treated at 0–5° C. with concentrated hydrochloric acid until pH 1
|
Type
|
FILTRATION
|
Details
|
Filtration of the precipitate
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C=C1)N1CCOCC1)NC(C(=O)O)=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.2 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 170.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |